MK-886

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du MK-886 implique plusieurs étapes, en commençant par la préparation du noyau indole. Les étapes clés comprennent :

Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde.

Introduction du groupe tert-butylsulfanyle : Le groupe tert-butylsulfanyle est introduit par une réaction de substitution nucléophile.

Chloration : Le groupe chlorophényle est introduit par une réaction d'alkylation de Friedel-Crafts.

Assemblage final : La dernière étape consiste à coupler le noyau indole avec le groupe chlorophényle et le groupe tert-butylsulfanyle pour former la molécule complète de this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le MK-886 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour éliminer le groupe chlorophényle.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe tert-butylsulfanyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les thiols et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés déchlorés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Biologie : Employé dans la recherche pour comprendre les mécanismes de l'inflammation et de la réponse immunitaire.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la protéine activatrice de la 5-lipoxygénase (FLAP). Cette inhibition empêche l'activation de l'enzyme 5-lipoxygénase, qui est essentielle à la biosynthèse des leucotriènes. Les leucotriènes sont des médiateurs lipidiques impliqués dans l'inflammation et les réponses immunitaires. En bloquant la synthèse des leucotriènes, le this compound réduit l'inflammation et d'autres symptômes associés .

Applications De Recherche Scientifique

MK-886 has a wide range of scientific research applications:

Mécanisme D'action

MK-886 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP). This inhibition prevents the activation of the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes. Leukotrienes are lipid mediators involved in inflammation and immune responses. By blocking leukotriene synthesis, this compound reduces inflammation and other related symptoms .

Comparaison Avec Des Composés Similaires

Composés similaires

Zileuton : Un autre inhibiteur de la 5-lipoxygénase utilisé pour traiter l'asthme.

Montelukast : Un antagoniste du récepteur des leucotriènes utilisé dans la prise en charge de l'asthme et de la rhinite allergique.

Pranlukast : Un autre antagoniste du récepteur des leucotriènes avec des applications similaires.

Unicité du MK-886

Le this compound est unique en son inhibition spécifique de la protéine activatrice de la 5-lipoxygénase, ce qui en fait un inhibiteur puissant et sélectif de la biosynthèse des leucotriènes. Cette spécificité permet d'obtenir des effets thérapeutiques ciblés avec potentiellement moins d'effets secondaires par rapport à d'autres inhibiteurs des leucotriènes .

Activité Biologique

MK-886 is a small molecular inhibitor primarily known for its role as a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP) and its involvement in leukotriene biosynthesis. It has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and inflammatory conditions.

This compound functions by inhibiting FLAP, which is crucial for the activation of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. The compound has demonstrated significant inhibitory effects on leukotriene biosynthesis, with an IC50 value of approximately 30 nM for FLAP inhibition and 3 nM in human polymorphonuclear leukocytes .

In addition to its role as a FLAP inhibitor, this compound exhibits moderate antagonistic activity on peroxisome proliferator-activated receptor alpha (PPARα), with an IC50 ranging from 0.5 to 1 μM . This dual action suggests that this compound may influence multiple pathways related to inflammation and cellular signaling.

Effects on Cellular Mechanisms

Research has shown that this compound induces a concentration-dependent increase in intracellular calcium levels ([Ca²⁺]i) in MG63 human osteosarcoma cells, implicating it in calcium signaling pathways . Furthermore, this compound has been observed to inhibit DNA replication at concentrations as low as 1 μM, leading to DNA fragmentation, particularly affecting error-prone DNA polymerases such as human DNA polymerase iota (hpol ι) .

Antitumor Activity

This compound has displayed antitumor properties across various cancer cell lines. A study indicated that it enhances the effects of UV radiation on lung cancer cells by down-regulating actin B and disorganizing transcription machinery, which may contribute to its antitumor efficacy . Additionally, this compound has been noted to rescue tau-induced cytotoxicity in neurodegenerative disease models by enhancing proteasomal activity .

Inhibition of Leukotriene Biosynthesis

A clinical study evaluated the effects of this compound on leukotriene B4 synthesis in healthy male subjects. It was found that a single dose of 500 mg significantly inhibited leukotriene B4 synthesis by up to 60% within two hours . This inhibition was dose-dependent, highlighting the compound's potential utility in managing conditions characterized by excessive leukotriene production.

Proteasomal Activation and Neuroprotection

This compound's ability to activate proteasomal degradation pathways was explored in the context of tauopathies. The compound was shown to effectively modulate tau oligomerization and mitigate associated cytotoxic effects in neuroblastoma cells . This finding suggests that this compound could be a candidate for therapeutic strategies targeting neurodegenerative diseases.

Summary of Biological Activities

| Activity | IC50 Value | Notes |

|---|---|---|

| FLAP Inhibition | ~30 nM | Potent inhibition of leukotriene synthesis |

| Leukotriene Biosynthesis Inhibition | ~3 nM | Effective in human polymorphonuclear leukocytes |

| PPARα Antagonism | 0.5 - 1 μM | Moderate antagonist activity |

| Calcium Signaling | Concentration-dependent | Induces [Ca²⁺]i influx in osteosarcoma cells |

| DNA Replication Inhibition | ~1 μM | Causes DNA fragmentation |

| Antitumor Activity | N/A | Enhances UV radiation effects on cancer cells |

Propriétés

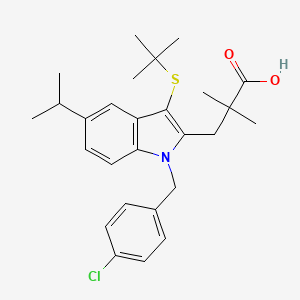

IUPAC Name |

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOAOVKBIIKRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041067 | |

| Record name | MK 886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-82-7 | |

| Record name | MK 886 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118414-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-886 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118414827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-886 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-886 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080626SQ8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.